FIr6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

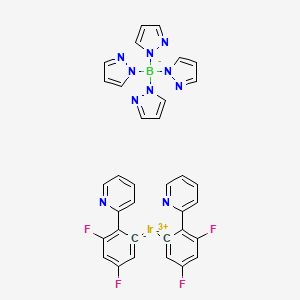

Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium (III), commonly known as FIr6, is a metal-organic compound with the molecular formula C34H24N10BF4Ir. This compound is notable for its application in optoelectronic devices, particularly as a blue emitter material in organic light-emitting diodes (OLEDs). This compound is recognized for its high purity and efficiency, making it a valuable material in the development of full-color display devices and lighting applications .

準備方法

FIr6 is typically synthesized through a series of chemical reactions involving iridium precursors and organic ligands. One common synthetic route involves the reaction of iridium chloride with 2,4-difluorophenylpyridine and tetrakis(1-pyrazolyl)borate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through sublimation to achieve high purity .

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification methods, to ensure the consistency and quality of the final product. The use of high-purity starting materials and advanced purification techniques, such as sublimation, are crucial in industrial settings to meet the stringent requirements for optoelectronic applications .

化学反応の分析

FIr6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iridium (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iridium (II) complexes.

Substitution: this compound can participate in substitution reactions where the ligands around the iridium center are replaced by other ligands. This can be achieved using reagents such as phosphines or amines under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in higher oxidation state iridium complexes, while reduction leads to lower oxidation state complexes .

科学的研究の応用

Introduction to FIr6

This compound is recognized for its high purity (>99%) and efficiency as a deep blue phosphorescent emitter. Its unique properties make it suitable for full-color display devices and lighting applications. The compound exhibits major vibronic peaks at 458 nm and 489 nm, which are crucial for achieving vibrant blue emissions in OLED technology .

OLED Technology

- Description : OLEDs are devices that emit light in response to an electric current. They are used in various applications, including televisions, computer monitors, and mobile devices.

- Role of this compound : As a blue emitter, this compound plays a critical role in enhancing color quality and efficiency in OLED displays. Its deeper blue emissions provide better color purity compared to other emitters like FIrPic .

Case Studies

- High-Efficiency OLEDs : Research by Fukagawa et al. (2010) demonstrated that incorporating this compound into OLED structures significantly improved the efficiency of deep-blue emissions, leading to enhanced device performance .

- Full-Color Displays : A study highlighted the effectiveness of this compound when combined with green and red emitters to create high-quality white OLEDs, showcasing its versatility in display technology .

Lighting Solutions

This compound is also being explored for use in solid-state lighting due to its efficient light emission properties. The ability to produce high-quality blue light makes it an attractive option for next-generation lighting technologies.

Photonic Devices

The compound's characteristics make it suitable for photonic applications, where efficient light emission is critical. This includes potential uses in laser technologies and optical sensors.

作用機序

The mechanism of action of FIr6 in optoelectronic applications involves its ability to emit light when excited by an electric current. The compound’s unique electronic structure allows it to efficiently convert electrical energy into light, making it an effective emitter material. In catalytic applications, this compound facilitates chemical reactions by providing a suitable environment for the reactants to interact, lowering the activation energy and increasing the reaction rate .

類似化合物との比較

FIr6 is often compared with other iridium-based compounds used in optoelectronics, such as Bis(2-phenylpyridinato)iridium (III) (Ir(ppy)3) and Bis(4,6-difluorophenylpyridinato)iridium (III) (FIrPic). While Ir(ppy)3 is known for its green emission, FIrPic is another blue emitter but with different emission peaks compared to this compound. This compound is unique due to its deeper blue emissions and higher efficiency, making it more suitable for certain applications in full-color displays and lighting .

Similar Compounds

- Bis(2-phenylpyridinato)iridium (III) (Ir(ppy)3)

- Bis(4,6-difluorophenylpyridinato)iridium (III) (FIrPic)

- Bis(2,4-difluorophenylpyridinato)iridium (III) (this compound)

This compound stands out among these compounds due to its specific emission properties and high efficiency in optoelectronic applications .

生物活性

FIr6 is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. It is primarily recognized for its applications in luminescent materials and its biological effects, including anti-cancer properties and impact on various cellular functions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anti-cancer Properties : this compound has been shown to suppress tumor cell proliferation and metastasis. Studies suggest that it may inhibit the action of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis .

- Cellular Repair and Regeneration : The compound enhances endothelial repair processes, thereby improving vascular health. This is particularly relevant in contexts such as wound healing where fibroblast recruitment and collagen deposition are critical .

- Oxidative Stress Modulation : this compound has been reported to influence oxidative stress pathways, potentially reducing damage caused by reactive oxygen species (ROS) in cells .

Case Studies

- Tumor Cell Proliferation Study :

- Endothelial Function Improvement :

-

Oxidative Stress Reduction :

- A systematic review highlighted the role of this compound in modulating inflammatory cytokine levels. In treatment groups receiving this compound, levels of pro-inflammatory cytokines like IL-6 and TNF-α were significantly reduced compared to control groups, indicating a protective effect against inflammation-induced damage .

Data Table: Biological Activities of this compound

Pharmacodynamics

The pharmacological profile of this compound suggests it possesses significant potential as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further investigation in both preclinical and clinical settings.

Future Directions

Given the promising results from initial studies, future research should focus on:

- Clinical Trials : Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in various therapeutic contexts.

- Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

特性

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGRNJTEKQFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24BF4IrN10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of FIr6?

A1: The molecular formula of this compound is C33H24BF4IrN10, and its molecular weight is 805.62 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its UV-Vis absorption spectrum typically shows strong absorption bands in the UV and blue regions, contributing to its deep-blue emission. [, , , , , ] Additionally, its photoluminescence spectrum exhibits a characteristic deep-blue emission with a peak around 470 nm. [, , , ]

Q3: Which materials are commonly used as hosts for this compound in OLED devices?

A4: this compound requires host materials with high triplet energies (T1) to ensure efficient energy transfer. [, , , , ] Some commonly used hosts include:

- p-bis(triphenylsilyly)benzene (UGH2): This wide-bandgap host material enables efficient exciton formation directly on this compound molecules. [, ]

- Diphenyldi(o-tolyl)silane (UGH1): Similar to UGH2, UGH1 also facilitates direct exciton formation on this compound, leading to efficient deep-blue electrophosphorescence. []

- Poly(N-vinylcarbazole) (PVK): Although PVK has a lower triplet energy than ideal, researchers have achieved efficient deep-blue and white OLEDs by using interfacial layers to confine triplet excitons within the PVK:this compound emissive layer. []

- Various carbazole derivatives: Several carbazole-based host materials with high triplet energy levels and good hole-injection properties have demonstrated promising results in this compound-based devices. [, , , , ]

Q4: How does the energy level offset between this compound and the host material affect device performance?

A5: The energy level alignment between this compound and the host significantly impacts charge injection and transport. For instance, using bis(4-(N-carbazolyl)phenyl)dimethylsilane (Me2SiCBP2) as the host resulted in near barrier-free hole injection into this compound, leading to high device efficiency. [] In contrast, using N,N′-dicarbazolyl-3,5-benzene (mCP) resulted in a hole injection barrier, reducing device efficiency. []

Q5: How does modifying the structure of this compound affect its photophysical properties and OLED performance?

A6: While this compound itself has been extensively studied, researchers have explored structural modifications to fine-tune its properties. For instance, replacing the tetrakis(1-pyrazolyl)borate ancillary ligand with picolinate (FIrpic) leads to a slight red-shift in emission color while maintaining high efficiency. [, , , , ] Other modifications include introducing electron-withdrawing groups to achieve deeper blue emission, albeit sometimes at the cost of quantum yield. [, , ]

Q6: What are the potential applications of this compound in OLED technology?

A6: this compound is a promising candidate for developing:

- High-efficiency deep-blue OLEDs: These are crucial for achieving wide color gamuts in displays and for solid-state lighting applications. [, , , , ]

- White OLEDs: By combining this compound with other phosphorescent emitters, researchers have demonstrated highly efficient white OLEDs suitable for both display and lighting. [, , ]

- Solution-processed OLEDs: The compatibility of this compound with solution processing techniques makes it attractive for large-area and flexible OLED fabrication. [, , ]

Q7: What are the current research directions focusing on this compound and its applications in OLEDs?

A7: Ongoing research efforts aim to address the challenges associated with this compound, such as:

- Improving efficiency and reducing efficiency roll-off: This involves exploring novel host materials [, , , ] and device architectures. [, ]

- Achieving deeper blue emission: This requires designing new this compound derivatives with modified ligand systems while maintaining high quantum yields. [, , ]

- Developing environmentally friendly and cost-effective fabrication processes: This includes exploring solution processing techniques and alternative materials. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。